molecular formula C9H12BrN B13593474 2-(bromomethyl)-4,5,6,7-tetrahydro-1H-indole

2-(bromomethyl)-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B13593474
M. Wt: 214.10 g/mol
InChI Key: HUSGEXQPACXCQH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,5,6,7-tetrahydro-1H-indole is an organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-4,5,6,7-tetrahydro-1H-indole typically involves the bromination of a suitable precursor. One common method is the bromination of 4,5,6,7-tetrahydro-1H-indole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction proceeds through a radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methylene group, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and light exposure, can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4,5,6,7-tetrahydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted indoles with various functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of the corresponding methyl derivative.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-4,5,6,7-tetrahydro-1H-indole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4,5,6,7-tetrahydro-1H-indole is unique due to its indole core, which is a versatile scaffold in medicinal chemistry. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate for the synthesis of diverse compounds .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-(bromomethyl)-4,5,6,7-tetrahydro-1H-indole

InChI

InChI=1S/C9H12BrN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5,11H,1-4,6H2

InChI Key

HUSGEXQPACXCQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(N2)CBr

Origin of Product

United States

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